molecular formula C18H15N3O B11725833 N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide

N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide

Cat. No.: B11725833
M. Wt: 289.3 g/mol
InChI Key: SNJLVSPGTXMNEK-UHFFFAOYSA-N
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Description

N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide is a chemical compound with the molecular formula C18H15N3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinoline ring and a hydrazide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and quinoline-6-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-6-carboxylic acid derivatives.

    Reduction: Formation of quinoline-6-carbohydrazine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Methoxyphenyl)methylidene]quinoline-6-carbohydrazide
  • N’-[(4-Chlorophenyl)methylidene]quinoline-6-carbohydrazide
  • N’-[(4-Bromophenyl)methylidene]quinoline-6-carbohydrazide

Uniqueness

N’-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methylideneamino]quinoline-6-carboxamide

InChI

InChI=1S/C18H15N3O/c1-13-4-6-14(7-5-13)12-20-21-18(22)16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3,(H,21,22)

InChI Key

SNJLVSPGTXMNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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